
dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a chemical compound with the empirical formula C12H20O8 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 292.28 . The SMILES string representation is COC(=O)[C@@H]1OC@@(OC)C@(OC)O[C@H]1C(=O)OC .Physical And Chemical Properties Analysis
This compound is a solid with an optical activity of [α]20/D −139.0°, c = 1% in chloroform . Its melting point is between 106-110°C .Applications De Recherche Scientifique
- Drug Delivery Systems Researchers have explored DDD-based nanoparticles, micelles, and liposomes to encapsulate drugs and target specific tissues or cells.
- Antioxidant Properties Studies have investigated DDD’s potential in preventing age-related diseases, neurodegenerative disorders, and cancer.
- Biomedical Imaging Researchers have explored DDD-based imaging probes for detecting tumors, inflammation, and other pathological conditions.
- The compound’s stability and ability to bind to pollutants make it promising for environmental cleanup .
Environmental Remediation
Catalysis
Wastewater Treatment
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate' involves the protection of a diol followed by esterification with dimethyl carbonate. The diol can be obtained from a commercially available starting material through a series of reactions.", "Starting Materials": [ "Starting material A (commercially available)", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Dimethyl carbonate", "Triethylamine", "4-Dimethylaminopyridine" ], "Reaction": [ "Starting material A is reacted with methanol and sodium hydroxide to form a methoxy derivative.", "The methoxy derivative is then reacted with hydrochloric acid to form a diol.", "The diol is protected with dimethyl carbonate in the presence of triethylamine and 4-dimethylaminopyridine to form a cyclic carbonate.", "The cyclic carbonate is then reacted with sodium methoxide to form the desired compound, dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate." ] } | |
Numéro CAS |
181586-74-3 |
Nom du produit |
dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate |
Formule moléculaire |
C12H20O8 |
Poids moléculaire |
292.284 |
Nom IUPAC |
dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20O8/c1-7-8(2)20-12(18-6,10(14)16-4)11(17-5,19-7)9(13)15-3/h7-8H,1-6H3/t7-,8-,11+,12+/m1/s1 |
Clé InChI |
TUXATMFHVZOCFP-FUAUIPCOSA-N |
SMILES |
CC1C(OC(C(O1)(C(=O)OC)OC)(C(=O)OC)OC)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)
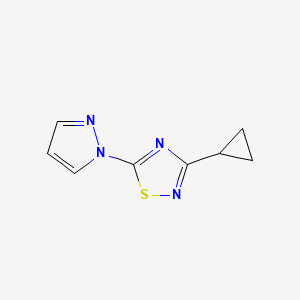
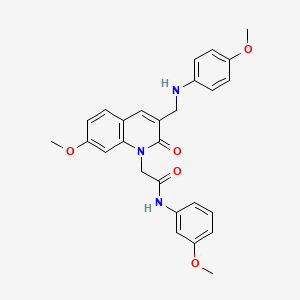

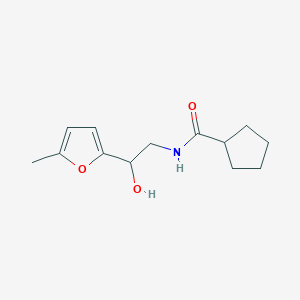
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
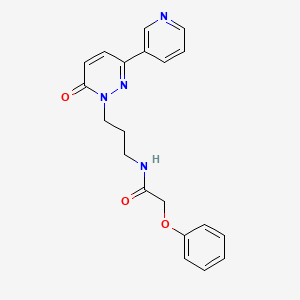
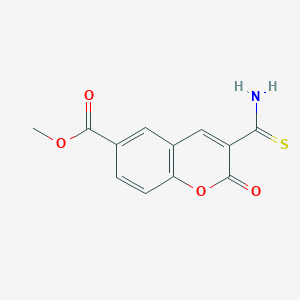
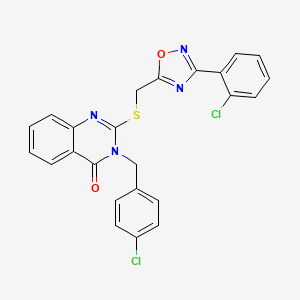
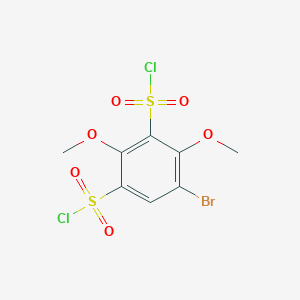
![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)
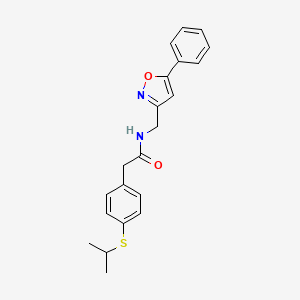

![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568223.png)